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Compound of Interest

Compound Name: 3-Bromo-8-methoxyquinoline

Cat. No.: B1373899

This in-depth technical guide provides a comprehensive overview of 3-Bromo-8-
methoxyquinoline, a heterocyclic compound of significant interest to researchers, medicinal
chemists, and professionals in drug development. This document delves into its chemical
properties, synthesis, reactivity, and potential as a scaffold for novel therapeutic agents,
grounded in authoritative scientific literature.

Introduction: The Quinoline Scaffold in Medicinal
Chemistry

The quinoline ring system is a "privileged structure” in medicinal chemistry, forming the core of
numerous approved drugs and clinical candidates.[1] Its versatile chemical nature and ability to
interact with various biological targets have made it a cornerstone in the development of
therapeutics for a wide range of diseases. The introduction of a bromine atom at the 3-position,
combined with a methoxy group at the 8-position, endows 3-Bromo-8-methoxyquinoline with
a unique combination of steric and electronic properties, making it a valuable building block for
the synthesis of diverse compound libraries.[1]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 3-Bromo-8-methoxyquinoline
is fundamental for its application in research and development.
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Property Value Source
Molecular Formula C10HsBrNO [2]
Molecular Weight 238.08 g/mol [3]
CAS Number 103030-27-9 [3]
IUPAC Name 3-bromo-8-methoxyquinoline [4]
COC1=CC=CC2=CC(=CN=C2
SMILES [2]
1)Br
JRNNNZZQALLGQU-
InChl Key [2]

UHFFFAOYSA-N

Predicted XlogP 2.5 [2]

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-Bromo-8-methoxyquinoline is not
extensively documented in publicly available literature, its synthesis can be approached
through established methods for the regioselective bromination of quinoline derivatives. The
following section outlines a plausible synthetic strategy and methods for its characterization.

Synthetic Approach: Regioselective Bromination

The synthesis of 3-Bromo-8-methoxyquinoline can be envisioned to start from 8-
methoxyquinoline. Direct bromination of 8-methoxyquinoline has been reported to yield 5-
bromo-8-methoxyquinoline as the major product.[5] Achieving substitution at the 3-position may
require a more strategic approach, potentially involving the use of specific brominating agents
and reaction conditions that favor this regioselectivity.

Alternatively, a multi-step synthesis starting from a pre-functionalized aniline or through a
Skraup synthesis with a brominated precursor could be employed to control the position of
bromination.

A general protocol for the bromination of an 8-substituted quinoline is provided below, which
can be adapted and optimized for the synthesis of the target compound.
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Experimental Protocol: Bromination of an 8-Substituted Quinoline
Materials:

o 8-Substituted quinoline (e.g., 8-methoxyquinoline)

e Bromine (Br2) or N-Bromosuccinimide (NBS)

e Appropriate solvent (e.g., Chloroform, Acetic Acid)

e Sodium bicarbonate solution (5%)

e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Hexane and Ethyl acetate for elution

Procedure:

o Dissolve the 8-substituted quinoline in a suitable solvent in a round-bottom flask equipped
with a magnetic stirrer and a dropping funnel.

e Cool the solution in an ice bath.

o Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise
to the cooled solution with constant stirring.

o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure to obtain the crude product.
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 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to isolate the desired bromo-substituted quinoline isomer.[5][6]

Spectroscopic Characterization

The structural elucidation of 3-Bromo-8-methoxyquinoline relies on standard spectroscopic
techniques.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on the quinoline core and a singlet for the methoxy group protons. The
chemical shifts and coupling constants of the aromatic protons will be indicative of the
substitution pattern.

e 13C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten
carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine
(C-3) will be significantly influenced by the halogen.

e Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M*)
and an (M+2)* peak of nearly equal intensity, which is the isotopic signature of a bromine-
containing compound.[2]

Reactivity and Derivatization: The Suzuki-Miyaura
Cross-Coupling Reaction

The bromine atom at the 3-position of 3-Bromo-8-methoxyquinoline serves as a versatile
handle for introducing a wide range of substituents through transition metal-catalyzed cross-
coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming
carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-heteroaryl quinolines.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-methoxyquinoline
Materials:
¢ 3-Bromo-8-methoxyquinoline

 Aryl or heteroaryl boronic acid
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Palladium catalyst (e.g., Pd(PPhs)a or Pd(OAc)z2)

Base (e.g., K2COs, Cs2C03)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Round-bottom flask

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a round-bottom flask, add 3-Bromo-8-methoxyquinoline (1.0 mmol), the boronic acid
(1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the degassed solvent system to the flask.

Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-
substituted-8-methoxyquinoline.[1][7]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow
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Caption: Workflow for the synthesis of 3-Aryl-8-methoxyquinolines.

Biological Activity and Therapeutic Potential

While specific biological data for 3-Bromo-8-methoxyquinoline is not yet widely published,
the broader class of brominated and methoxy-substituted quinolines has demonstrated
significant potential as anticancer agents.[6]

Anticancer Activity of Related Compounds

Studies on various brominated methoxyquinoline derivatives have revealed potent
antiproliferative activity against a range of cancer cell lines, including C6 (rat glioblastoma),
HelLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma).[6] Some of
these compounds have been shown to induce apoptosis and inhibit human topoisomerase I, a
critical enzyme in DNA replication and repair.[6]

Table of Anticancer Activity of Representative Brominated Quinolines
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Compound Cancer Cell Line ICs0 Reference

5,7-dibromo-3,6-
dimethoxy-8- HelLa 5.45-9.6 ug/mL [1]
hydroxyquinoline

5,7-dibromo-3,6-
dimethoxy-8- HT29 5.45-9.6 pg/mL [1]
hydroxyquinoline

6,8-dibromo-5-
) o C6 50.0 uM [1]
nitroquinoline
6,8-dibromo-5-
) o HT29 26.2 UM [1]
nitroquinoline
6,8-dibromo-5-
Hela 24.1 uM [1]

nitroquinoline

These findings strongly suggest that 3-Bromo-8-methoxyquinoline is a promising scaffold for
the development of novel anticancer agents. Its derivatization at the 3-position via reactions
like the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships
(SAR) to optimize potency and selectivity.

Proposed Mechanism of Action

The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate
into DNA and inhibit topoisomerase enzymes. The planar quinoline ring system facilitates
stacking between DNA base pairs, while substituents can interact with the enzyme or the DNA
backbone, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately, cell
death.

Diagram: Proposed Anticancer Mechanism
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Caption: Inhibition of Topoisomerase | by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

3-Bromo-8-methoxyquinoline derivative (test compound)

DMSO (vehicle control)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization buffer (e.g., acidified isopropanol)

» Plate reader

Procedure:

e Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
o Prepare serial dilutions of the test compound in the cell culture medium.

e Remove the old medium from the wells and add the medium containing different
concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium

only).

 Incubate the plate for 48-72 hours.

e Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form
formazan crystals.

e Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the percentage of cell viability for each concentration and determine the 1Cso value.

[1]

Conclusion and Future Directions

3-Bromo-8-methoxyquinoline is a valuable heterocyclic building block with significant
potential in drug discovery and development. Its strategic substitution pattern allows for
versatile derivatization, particularly through palladium-catalyzed cross-coupling reactions, to
generate libraries of novel compounds. The demonstrated anticancer activity of related
brominated methoxyquinolines provides a strong rationale for the exploration of 3-Bromo-8-
methoxyquinoline derivatives as potential therapeutic agents. Future research should focus
on the development of efficient and regioselective synthetic routes to this compound, followed
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by a systematic exploration of its derivatization and the biological evaluation of the resulting
analogues to identify lead compounds for further preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
e 2. PubChemlLite - 3-bromo-8-methoxyquinoline (C1LOH8BrNO) [pubchemlite.lcsb.uni.lu]
o 3. pharmaffiliates.com [pharmaffiliates.com]

e 4. 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one | C11H10BrNO2 | CID 806292 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 5. acgpubs.org [acgpubs.org]

o 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of
Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nim.nih.gov]

e 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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